molecular formula C19H20O2 B6346458 (2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one CAS No. 1354941-78-8

(2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Cat. No.: B6346458
CAS No.: 1354941-78-8
M. Wt: 280.4 g/mol
InChI Key: LCCGFIBKEYROFF-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one is a synthetic chalcone derivative belonging to the class of 1,3-diaryl-2-propen-1-ones. This compound is characterized by its α,β-unsaturated ketone system, which connects a 4-ethoxyphenyl ring to a 4-ethylphenyl ring . Chalcones are widely recognized as privileged scaffolds in medicinal chemistry and materials science due to this conjugated molecular backbone. Chalcone derivatives, like this one, are frequently investigated for their diverse biological activities. Research on analogous structures has demonstrated potential for anticancer, antimicrobial, antifungal, and anti-inflammatory properties . The compound's mechanism of action is often linked to its α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles. Furthermore, chalcones are valuable synthons for synthesizing various pharmacologically interesting heterocyclic compounds, including pyrazolines, isoxazoles, and pyrazoles . Beyond biomedical applications, chalcone derivatives are also studied for their technological potential, exhibiting interesting semiconductor and non-linear optical (NLO) properties that make them candidates for use in organic light-emitting diodes (OLEDs) and other photonic devices . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1-(4-ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-3-15-5-7-16(8-6-15)9-14-19(20)17-10-12-18(13-11-17)21-4-2/h5-14H,3-4H2,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCGFIBKEYROFF-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one, also known as ethyl 4-ethoxyphenyl-3-(4-ethylphenyl)prop-2-en-1-one, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C18H18O2
  • Molecular Weight : 270.34 g/mol
  • CAS Number : 56319-02-9

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity :
    • Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of phenylpropene have been reported to inhibit the growth of various pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
    • The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against these bacteria, indicating strong antimicrobial potential .
  • Anticancer Activity :
    • Research indicates that compounds with similar structural motifs have demonstrated antiproliferative effects in various cancer cell lines. In particular, studies on ethanoanthracenes revealed promising results against chronic lymphocytic leukemia (CLL) cell lines .
    • The structural modifications in these compounds play a crucial role in enhancing their anticancer properties.
  • Anti-inflammatory Properties :
    • Some analogs of this compound have been investigated for their anti-inflammatory effects. Compounds with ethoxy and ethyl substitutions have shown to modulate inflammatory pathways, although specific data for this compound is still limited.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructureMIC (mg/mL)Activity Against
Compound AStructure A0.0039S. aureus
Compound BStructure B0.025E. coli
Compound CStructure C0.010Pseudomonas aeruginosa

Table 2: Anticancer Activity in CLL Cell Lines

Compound NameCell LineIC50 (µM)Reference
Compound DHG-35.0
Compound EPGA-18.5
Compound FHG-33.0

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial activity of several phenylpropene derivatives, including this compound, showing that the presence of ethoxy and ethyl groups significantly enhanced their inhibitory effects against Gram-positive and Gram-negative bacteria.
  • Anticancer Research :
    In a recent investigation involving CLL cell lines, it was found that modifications in the phenyl rings of related compounds led to improved antiproliferative effects, suggesting that further research into the structural optimization of this compound could yield promising therapeutic agents.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of CH5 and Analogous Chalcones
Compound Name A-Ring Substituent B-Ring Substituent Key Structural Differences Reference
CH5 4-Ethoxyphenyl 4-Ethylphenyl Ethoxy (electron-donating) and ethyl (weakly electron-donating)
Chalcone2 4-Methoxyphenyl 4-Ethoxyphenyl Methoxy (stronger electron-donating) vs. ethoxy
C13 4-Morpholinophenyl 4-Ethylphenyl Morpholine (polar, basic) vs. ethoxy
CH3 4-Bromophenyl 4-Ethylphenyl Bromo (electron-withdrawing) vs. ethoxy
PAAPE Phenyl 4-Ethoxyphenyl Phenyl (no substituent) vs. ethylphenyl
  • Electronic Effects : The ethoxy group in CH5 donates electrons via resonance, while the ethyl group exerts a weaker inductive effect. Comparatively, bromo (CH3) and morpholine (C13) substituents introduce significant electronic perturbations, altering reactivity and intermolecular interactions .
  • Supramolecular Arrangements : CH5’s ethoxy and ethyl groups likely engage in C–H···O and π–π interactions, similar to Chalcone2, which exhibits hydrogen bonding and van der Waals forces in its crystal lattice .

Structure-Activity Relationship (SAR) Insights

  • Electronegativity and Activity : highlights that substituents with higher electronegativity (e.g., halogens) improve inhibitory activity. CH5’s ethoxy group (moderate electronegativity) may offer balanced interactions for target binding, while ethyl’s low electronegativity could limit potency .
  • Substituent Position : Para-substitution on both aromatic rings (as in CH5) is common in bioactive chalcones, optimizing steric and electronic complementarity with enzyme active sites .

Preparation Methods

Reaction Procedure

  • Reactants :

    • 4-Ethoxybenzaldehyde (1.0 equiv)

    • 4-Ethylacetophenone (1.2 equiv)

  • Catalyst : Sodium hydroxide (10–20 mol%) or potassium hydroxide.

  • Solvent : Ethanol or methanol (50–100 mL per gram of aldehyde).

  • Conditions :

    • Stirring at 40–60°C for 4–6 hours.

    • Neutralization with dilute HCl post-reaction.

    • Purification via recrystallization (ethanol/water) or column chromatography (hexane:ethyl acetate).

Mechanistic Insights

The reaction proceeds via:

  • Enolate Formation : Deprotonation of the acetophenone’s α-hydrogen by the base.

  • Nucleophilic Attack : Enolate attacks the aldehyde’s carbonyl carbon.

  • Dehydration : Elimination of water to form the α,β-unsaturated ketone.

Yield Optimization

VariableOptimal RangeImpact on Yield
Catalyst Concentration15–20 mol% NaOHMaximizes enolate formation
Temperature50–60°CBalances rate and side reactions
Solvent PolarityEthanol > MethanolEnhances reactant solubility

Yields typically range from 60–75% under optimized conditions.

BF₃·Et₂O-Catalyzed Regioselective Synthesis

A Lewis acid-catalyzed method using boron trifluoride diethyl etherate (BF₃·Et₂O) offers superior regioselectivity and efficiency compared to traditional bases.

Reaction Protocol

  • Reactants :

    • 4-Ethoxybenzaldehyde (1.0 equiv)

    • 4-Ethylacetophenone (1.1 equiv)

  • Catalyst : BF₃·Et₂O (10–15 mol%).

  • Solvent : 1,4-Dioxane or dichloromethane.

  • Conditions :

    • Room temperature, 12–24 hours.

    • Workup with aqueous NaHCO₃.

    • Purification via silica gel chromatography.

Advantages Over Base Catalysis

  • Regioselectivity : Avoids self-condensation byproducts.

  • Mild Conditions : No need for elevated temperatures.

  • Yield Improvement : Reported yields of 80–85% for analogous chalcones.

Mechanistic Pathway

  • Carbonyl Activation : BF₃ coordinates to the aldehyde’s carbonyl oxygen, increasing electrophilicity.

  • Enolate Generation : The acetophenone’s α-hydrogen is activated for deprotonation.

  • Concerted Cyclization : Forms the chalcone backbone without isolating intermediates.

Industrial-Scale Production Considerations

For large-scale synthesis, the following modifications are critical:

Continuous Flow Reactors

  • Benefits :

    • Enhanced heat/mass transfer.

    • Reduced reaction time (2–3 hours vs. 12–24 hours).

  • Catalyst Recovery : BF₃·Et₂O can be recycled via distillation.

Solvent Selection

SolventBoiling Point (°C)Suitability
Ethanol78Cost-effective, recyclable
1,4-Dioxane101High efficiency, toxic

Comparative Analysis of Methods

ParameterBase CatalysisBF₃·Et₂O Catalysis
Yield60–75%80–85%
Reaction Time4–6 hours12–24 hours
Byproduct FormationModerateLow
ScalabilityHighModerate

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Self-Condensation : Minimized by using excess acetophenone (1.2 equiv).

    • Diastereomers : Controlled by maintaining reaction temperatures below 60°C.

  • Catalyst Handling :

    • BF₃·Et₂O requires anhydrous conditions and corrosion-resistant equipment.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 100–120°C, 10–15 minutes.

  • Benefits : 90% yield reduction in reaction time.

Enzymatic Catalysis

  • Lipases : Enable greener synthesis but face limitations in substrate scope.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodology : The compound is likely synthesized via Claisen-Schmidt condensation between 4-ethoxyacetophenone and 4-ethylbenzaldehyde. Key parameters include:

  • Catalyst : NaOH or KOH in ethanol/water mixtures (common for chalcone synthesis).
  • Solvent : Ethanol or methanol for solubility and reaction efficiency.
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress.
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of the compound?

  • Methodology :

  • ¹H/¹³C NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm) and carbonyl resonance (~δ 190 ppm). Ethoxy (–OCH₂CH₃) and ethyl (–CH₂CH₃) groups show distinct splitting patterns.
  • IR : Confirm α,β-unsaturated ketone (C=O stretch ~1650 cm⁻¹; conjugated C=C ~1600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 296 (C₁₉H₂₀O₂) with fragmentation patterns matching chalcone derivatives .

Q. What are the primary chemical reactions (oxidation, reduction, substitution) applicable to this compound?

  • Oxidation : Epoxidation of the α,β-unsaturated system using m-CPBA (meta-chloroperbenzoic acid) yields epoxide derivatives.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the enone system to produce a diketone.
  • Substitution : Electrophilic substitution (e.g., nitration, halogenation) on aromatic rings under controlled conditions .

Advanced Research Questions

Q. How do substituents (ethoxy vs. ethyl groups) influence the compound’s electronic properties and reactivity?

  • Methodology :

  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution.
  • X-ray Crystallography : Compare bond lengths and angles with analogs (e.g., 4-chloro or 4-methyl derivatives) to assess steric/electronic effects .

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-Response Studies : Use MIC (minimum inhibitory concentration) assays for antimicrobial activity and IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity (MTT assay on cancer cell lines).
  • Structural Analog Comparison : Test derivatives with modified substituents to isolate pharmacophore contributions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological profiles?

  • Methodology :

  • Bioisosteric Replacement : Substitute ethoxy with methoxy or halogen groups to modulate lipophilicity and binding affinity.
  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina or Schrödinger Suite .

Q. What are the challenges in crystallizing this compound, and how do solvent systems affect crystal packing?

  • Methodology :

  • Solvent Screening : Test polar (ethanol, DMSO) vs. non-polar (hexane, toluene) solvents for single-crystal growth.
  • Crystallographic Analysis : Compare unit cell parameters (e.g., space group, Z-value) with structurally related chalcones to identify packing motifs influenced by ethoxy/ethyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.